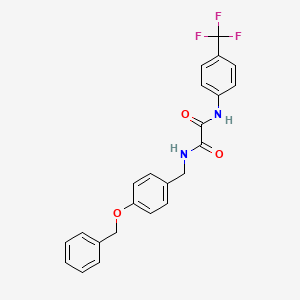

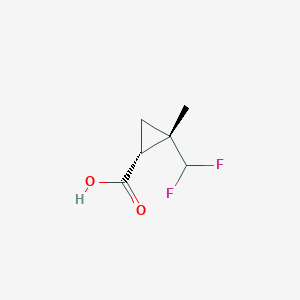

![molecular formula C16H20FN3OS B2984563 1-(4-(6-氟苯并[d]噻唑-2-基)哌嗪-1-基)戊烷-1-酮 CAS No. 897473-18-6](/img/structure/B2984563.png)

1-(4-(6-氟苯并[d]噻唑-2-基)哌嗪-1-基)戊烷-1-酮

描述

The compound “1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a structurally modified derivative of benzothiazole . It has a molecular formula of C16H20FN3OS and a molecular weight of 321.41.

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .科学研究应用

Drug Discovery

This compound’s structure is conducive to the development of new pharmaceuticals. Its benzothiazole core is a common motif in drugs due to its bioactive properties . For instance, benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity, showing promise against M. tuberculosis . The piperazine moiety, often found in psychotropic drugs, could potentially be modified to create new compounds with central nervous system activity.

Material Synthesis

The compound’s molecular framework can be utilized in the synthesis of materials with specific properties. For example, benzothiazole derivatives have been designed and synthesized with antibacterial activity, which could be applied in the development of antimicrobial coatings or materials .

Pharmacology

In pharmacological research, the compound could be explored for its potential COX-1 inhibitory activity. Similar structures have shown weak COX-1 inhibition, which could be a starting point for the development of new anti-inflammatory drugs .

Biochemistry

While specific biochemical applications for this compound were not found in the search, its structural analogs have been used in various biochemical assays. For instance, benzothiazole derivatives have been employed in colorimetric assays to measure cell viability .

Neuroscience

The compound’s potential effects on the central nervous system could be of interest in neuroscience. Piperazine derivatives are known to act as dopamine and serotonin antagonists and could be used in the study of psychiatric disorders .

Cytotoxicity Studies

The compound could be used in cytotoxicity studies to evaluate its effect on various cancer cell lines. Similar structures have been assessed for their in vitro cytotoxic activity against a range of cells, including HeLa and MCF-7 .

作用机制

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various biological targets such as dopamine and serotonin receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists at dopamine and serotonin receptors . This suggests that 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one might interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.

Pharmacokinetics

Similar compounds have been found to be soluble in alcohol and ether , which could potentially impact their absorption and distribution in the body.

属性

IUPAC Name |

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCJLANAWAJXKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323371 | |

| Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

CAS RN |

897473-18-6 | |

| Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)

![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B2984499.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)